molecular formula C33H56O5 B14023312 (R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid

(R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid

Cat. No.: B14023312
M. Wt: 532.8 g/mol
InChI Key: JUEZGZWYRQYEJF-FIRIVFDPSA-N
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Description

®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dodecanoyl chain, further esterified with tetradecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid typically involves a multi-step process. The initial step often includes the preparation of the benzyloxy dodecanoyl intermediate. This can be achieved through the esterification of dodecanoic acid with benzyl alcohol under acidic conditions. The intermediate is then subjected to further esterification with tetradecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or altering membrane properties. For instance, it can enhance the endocytosis rate of certain molecules by adipocytes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((®-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid is unique due to its specific ester linkage and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C33H56O5

Molecular Weight

532.8 g/mol

IUPAC Name

(3R)-3-[(3R)-3-phenylmethoxydodecanoyl]oxytetradecanoic acid

InChI

InChI=1S/C33H56O5/c1-3-5-7-9-11-12-14-16-21-25-31(26-32(34)35)38-33(36)27-30(24-20-15-13-10-8-6-4-2)37-28-29-22-18-17-19-23-29/h17-19,22-23,30-31H,3-16,20-21,24-28H2,1-2H3,(H,34,35)/t30-,31-/m1/s1

InChI Key

JUEZGZWYRQYEJF-FIRIVFDPSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)C[C@@H](CCCCCCCCC)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OC(=O)CC(CCCCCCCCC)OCC1=CC=CC=C1

Origin of Product

United States

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